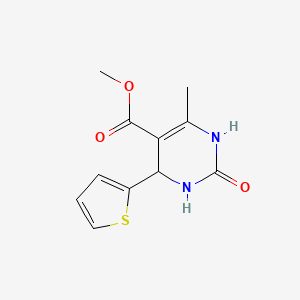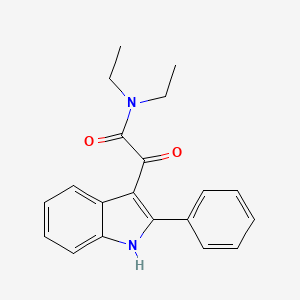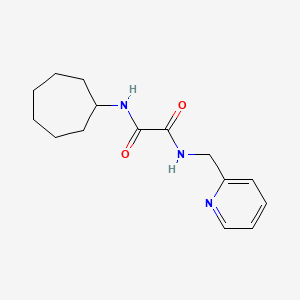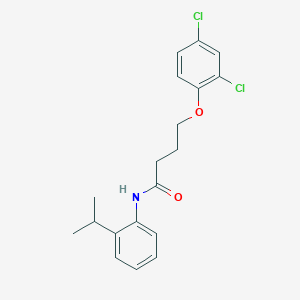
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropanecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学研究应用
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of neuroscience. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent anticonvulsant activity, and has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit neuroprotective effects, and has been shown to be effective in reducing neuronal damage in animal models of stroke and traumatic brain injury.
作用机制
The exact mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of ion channels in the brain. Specifically, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This enhancement of GABA-A receptor activity is believed to be responsible for the anticonvulsant and neuroprotective effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has also been found to exhibit a range of interesting biochemical and physiological effects. For example, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro, and has been shown to be effective in reducing tumor growth in animal models of cancer. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory effects, and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide for lab experiments is its potency and specificity. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent and specific effects on ion channels in the brain, making it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One area of interest is in the development of novel derivatives of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, and to determine its potential applications in the treatment of various neurological and inflammatory diseases. Finally, there is a need for further research on the potential side effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, particularly with regard to its effects on liver and kidney function.
合成方法
The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 2,3-dimethylbenzonitrile with 2,2-dichloroacetyl chloride in the presence of triethylamine to form the corresponding acylated intermediate. The intermediate is then treated with lithium diisopropylamide and cyclopropanecarboxylic acid to yield 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 98%.
属性
IUPAC Name |
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-7-6-10-14(12(11)2)21-17(22)16-15(18(16,19)20)13-8-4-3-5-9-13/h3-10,15-16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDMDPKDYWZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)

![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
![N-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4978928.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)